Angiotensin-I-Converting-Enzym (ACE)-Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Angiotensin I-Converting Enzyme (ACE) inhibitors are medicines that help relax the veins and arteries to lower blood pressure . They prevent an enzyme in the body from producing angiotensin 2, a substance that narrows blood vessels, causing high blood pressure and forcing the heart to work harder .

Synthesis Analysis

ACE inhibitors can be obtained from various sources. For instance, they can be derived from the hydrolysis of food proteins . A study reported the method for purifying ACE inhibitors from the lees of traditional Chinese rice wine .Molecular Structure Analysis

The molecular mechanisms of chloride activation in ACE inhibitors have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent . Recent results from X-ray crystallography structural analysis have provided the basis for the intricate interactions between ACE, its substrate, and chloride ions .Chemical Reactions Analysis

ACE inhibitors produce vasodilation by inhibiting the formation of angiotensin II . This vasoconstrictor is formed by the proteolytic action of renin (released by the kidneys) acting on circulating angiotensinogen to form angiotensin I .Physical and Chemical Properties Analysis

The physical and chemical properties of ACE inhibitors can vary depending on their source and the method of their production .Wissenschaftliche Forschungsanwendungen

Hypertonie-Behandlung

ACE ist ein Schlüssellenzym bei der Regulation des peripheren Blutdrucks und der Elektrolythomöostase . Daher gelten ACE-Hemmer als vielversprechendes Ziel für die Behandlung von Bluthochdruck .

Therapie der Herzinsuffizienz

Synthetische ACE-Hemmer haben weit verbreitete Anwendung in der Behandlung nicht nur von Bluthochdruck, sondern auch von Herzinsuffizienz .

Therapien bei diabetischer Neuropathie

ACE-Hemmer wie Captopril, Lisinopril und Enalapril werden zur Behandlung der diabetischen Neuropathie eingesetzt .

Peptid-Design

Die Erkenntnisse aus der Untersuchung von ACE-Hemmern bieten theoretische Referenzen für das Verständnis des Wirkmechanismus von Tripeptiden bei der Bindung an ACE und helfen bei der Entwicklung potenterer Tripeptide .

Lebensmittelindustrie

ACE-inhibitorische Peptide aus Lebensmitteln ziehen viel Interesse von Forschern auf sich . Zum Beispiel wurden ACE-inhibitorische Peptide, die reich an C-terminalem Prolin aus Austernproteinen sind, unter Verwendung von Chymotrypsin und Prolin-spezifischen Endopeptidasen (PSEasen) hergestellt .

Nebenwirkungen von Medikamenten

Trotz der anerkannten Wirksamkeit synthetischer ACE-Hemmer dürfen die damit verbundenen Nebenwirkungen wie Hautausschläge, trockener Husten und Angioödem nicht ignoriert werden . Daher beinhaltet die Untersuchung von ACE-Hemmern auch die Untersuchung dieser Nebenwirkungen und die Entwicklung sichererer Alternativen.

Wirkmechanismus

Target of Action

The primary target of Angiotensin I-Converting Enzyme (ACE) Inactivators is the Angiotensin I-Converting Enzyme (ACE) itself . ACE is a key enzyme in the regulation of peripheral blood pressure and electrolyte homeostasis . It is considered a promising target for the treatment of hypertension .

Pharmacokinetics

The pharmacokinetics of ACE Inactivators can vary depending on the specific compound. In general, these drugs are well-absorbed and have good bioavailability . They are metabolized in the liver and excreted in the urine . The half-life of these drugs can range from a few hours to more than a day, allowing for once-daily dosing in many cases .

Result of Action

The primary result of ACE Inactivation is a reduction in blood pressure . By preventing the formation of angiotensin II, ACE Inactivators promote the relaxation of blood vessels, which reduces blood pressure and eases the workload on the heart . This can help prevent heart attacks, strokes, and kidney problems .

Action Environment

The action of ACE Inactivators can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of some ACE Inactivators . Additionally, certain medical conditions, such as kidney or liver disease, can affect how these drugs are metabolized and excreted . It’s also worth noting that ACE Inactivators can interact with other medications, potentially affecting their efficacy and safety .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The Angiotensin I-Converting Enzyme Inactivator interacts with the ACE, preventing it from converting angiotensin I into angiotensin II . This interaction is crucial as angiotensin II is a potent vasoconstrictor that can increase blood pressure . The inactivation of ACE leads to the relaxation of veins and arteries, thereby lowering blood pressure .

Cellular Effects

The Angiotensin I-Converting Enzyme Inactivator has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . For instance, it can affect myeloid cell populations’ proliferation, differentiation, and maturation . Furthermore, it can deplete both circulating and tumor-infiltrating myeloid cells, mainly targeting the monocytic-MDSCs .

Molecular Mechanism

The Angiotensin I-Converting Enzyme Inactivator exerts its effects at the molecular level through several mechanisms. It binds to the ACE, inhibiting its activity . This binding interaction involves the formation of hydrogen bonds and interactions with a zinc ion, which is a crucial cofactor in the catalytic mechanism of ACE .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Angiotensin I-Converting Enzyme Inactivator can change over time. It has been observed that the ACE inhibitory activity of certain peptides can remain stable under different pH and temperature conditions .

Dosage Effects in Animal Models

In animal models, the effects of the Angiotensin I-Converting Enzyme Inactivator can vary with different dosages . For instance, ACE inhibitors have been observed to reduce vascular resistance and cardiac filling pressures, as well as increase cardiac output and exercise tolerance .

Metabolic Pathways

The Angiotensin I-Converting Enzyme Inactivator is involved in the renin-angiotensin system, a crucial metabolic pathway for blood pressure regulation . It interacts with the ACE, preventing the conversion of angiotensin I to angiotensin II .

Transport and Distribution

The Angiotensin I-Converting Enzyme Inactivator can be transported by peptide transporter PepT1 and passive-mediated mode . This allows it to be distributed within cells and tissues, where it can exert its effects.

Subcellular Localization

The Angiotensin I-Converting Enzyme Inactivator is localized in various subcellular compartments. For instance, ACE, the target of the inactivator, has been found in blood vessels and in extravascular locations in the absorptive epithelial cells of intestinal mucosa and renal proximal tubules . The ACE is prominent in microvilli and brush borders, and also present on the basolateral part of the plasmalemmal membrane .

Eigenschaften

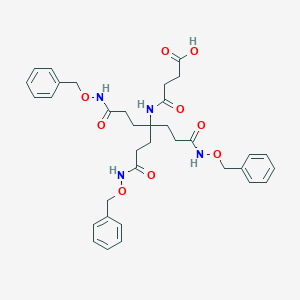

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAPTZAOPMWDRV-ROUUACIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)

![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)